beta-D-galactose
Overview
Description
Beta-D-galactose is a D-galactopyranose having beta-configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite .
Synthesis Analysis
Beta-D-galactose is synthesized by various sources such as plants, microbes, and mammals. Due to its high industrial demands, recombinant strains have also been developed and well-characterized for industrial applications . Immobilization strategies such as entrapment, cross-linking, covalent binding, and physical absorption are also performed to increase the stability and durability, therefore reducing the process cost .Molecular Structure Analysis
Beta-galactosidase consists of four chains, each with 1023 amino acids, that form four active sites . The substrate/product allolactose can be seen in two of these active sites .Chemical Reactions Analysis
Beta-D-galactose is a significant industrial enzyme that catalysis the hydrolysis of D-galactosyl residues from polymers, secondary metabolites, or di/oligosaccharides . It also exhibits a property to catalyze the transgalactosylation of lactose to allolactose .Physical And Chemical Properties Analysis
Beta-D-galactose is used as a biomarker in various applications, including enzyme-linked immunosorbent assays (ELISAs), gene expression studies, tuberculosis classification, and in situ hybridization . It also has the potential to cleave cellobiose, calories, collaterals, and cellulose besides cleaving β-glycosidic bond among galactose and its organic residues .Scientific Research Applications
Metabolic Role and Structural Analysis :
- Beta-D-galactose is involved in the Leloir pathway, where it's converted to glucose 1-phosphate by enzymes like galactokinase and galactose mutarotase. Structural analyses of these enzymes provide insights into their function in galactose metabolism (Holden et al., 2004); (Thoden et al., 2005).
Prebiotic Production :
- Beta-D-galactose is used to produce prebiotic galacto-oligosaccharides (GOS) from lactose, with enzymes like beta-galactosidases from Lactobacillus reuteri being effective biocatalysts (Splechtna et al., 2006).
Enzyme Function in Plants :
- In plants, beta-galactosidases like the one from Hymenaea courbaril cotyledons have been studied for their role in polysaccharide degradation and their potential involvement in storage xyloglucan mobilization during seedling development (Alcântara et al., 2006).
Production of D-Tagatose :
- Beta-D-galactose is used in the production of D-tagatose, a low-calorie sugar substitute. The enzymatic conversion of D-galactose to D-tagatose using L-arabinose isomerases has been explored, highlighting potential applications in food and pharmaceuticals (Wanarska & Kur, 2012).
Lactose Hydrolysis in Dairy Processing :
- Beta-galactosidases, such as those from Bacillus stearothermophilus, are significant in dairy processing for lactose hydrolysis, facilitating the conversion of lactose to glucose and galactose (Chen et al., 2008).
Biotechnological Applications of β-D-Galactosidase :
- The enzyme β-D-galactosidase, also known as lactase, has various applications in food processing, particularly in lactose hydrolysis, and is derived from different microbial sources (Panesar et al., 2006).
Single-Molecule Force Spectroscopy :
- Beta-galactan, a polysaccharide of beta-D-galactose, has been studied using atomic force microscopy-based single-molecule force spectroscopy, providing insights into its nanomechanical properties and distinguishing it from other sugar isomers (Zhang & Marszalek, 2006).
Galactose as an Inducer in Bacterial Systems :
- Research on Escherichia coli reveals that both anomers of D-galactose, including β-D-galactose, are capable of inducing transcription of the gal operon efficiently, essential for certain biosynthetic pathways (Lee et al., 2008).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Beta-galactosidase is the principal enzyme for dairy and pharmaceutical industries owing to its multiple applications . Recombinant strains are observed to be dominant in the industry along with immobilization strategies and used predominantly for prebiotic galactooligosaccharides production . These developments on novel β-galactosidases derived from microbial sources or by engineering means together have converted the enzyme into a relevant synthetic tool with the use of efficient recombinant systems .
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-FPRJBGLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015884 | |
Record name | beta-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-D-GALACTOPYRANOSE | |
CAS RN |
7296-64-2 | |
Record name | β-D-Galactopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Galactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Galactopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-D-Galactose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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